Aurantimycin A

Description

This compound has been reported in Streptomyces aurantiacus with data available.

Structure

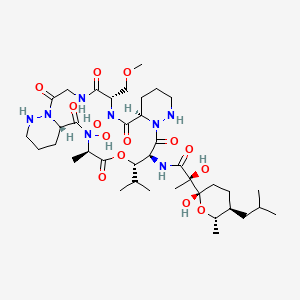

2D Structure

Properties

IUPAC Name |

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPJXYQXDNLRD-NSCUIBACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Aurantimycin A?

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Aurantimycin A, a potent depsipeptide antibiotic produced by Streptomyces aurantiacus. It covers the molecule's chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its isolation and characterization.

Core Chemical Identity

This compound is a member of the azinothricin group of hexadepsipeptide antibiotics.[1] Its complex structure features a cyclohexadepsipeptide core linked to a distinctive C14 acyl side chain.[2][3] The definitive structure was elucidated through a combination of high-resolution mass spectrometry, extensive 2D NMR experiments, and single-crystal X-ray diffraction analysis.[1][4]

Chemical Structure:

-

IUPAC Name: (2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide[5][6]

-

CAS Number: 162478-50-4[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₆₄N₈O₁₄ | PubChem[5] |

| Molar Mass | 856.972 g·mol⁻¹ | Wikipedia[6] |

| Monoisotopic Mass | 856.45420 Da | NP-MRD[7] |

| Structure Elucidation | X-ray Diffraction, 2D NMR, HR-MS, Amino Acid Analysis | J-Stage[4] |

Table 2: Biological Activity Data

| Target/Assay | Organism/Cell Line | Activity Type | Reported Value | Source |

|---|---|---|---|---|

| Antibacterial | Bacillus subtilis ATCC 6633 | MIC | 0.013 µg/mL | Microbial Cell Factories[2] |

| Antibacterial | Staphylococcus aureus 285 | MIC | 0.013 µg/mL | Microbial Cell Factories[2] |

| Cytotoxicity | L-929 Mouse Fibroblast Cells | Cytotoxic Conc. | 3 - 12 ng/mL | Microbial Cell Factories[2] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound from its native producer.

This protocol is based on the methods described for the isolation of aurantimycins from the mycelium of Streptomyces aurantiacus JA 4570.[1][8]

Materials:

-

Fermentation broth of S. aurantiacus JA 4570

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Silica gel (0.063 - 0.1 µm)

-

Acetonitrile (ACN) and Water (H₂O) for HPLC

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column.

Procedure:

-

Extraction: Separate the mycelium from the fermentation broth via centrifugation. Extract the mycelial cake exhaustively with methanol.

-

Solvent Partitioning: Concentrate the methanol extract in vacuo. Re-extract the resulting aqueous residue with dichloromethane.

-

Precipitation: Evaporate the dichloromethane solvent. Add n-hexane to the crude extract to precipitate the aurantimycin complex.

-

Silica Gel Chromatography: Subject the precipitated crude material to column chromatography on silica gel. Elute with a chloroform/methanol gradient (e.g., 95:5 v/v).[8]

-

Preparative HPLC: Pool the fractions containing this compound and perform a final purification step using preparative reverse-phase HPLC (e.g., Nucleosil 7 C18 column) with an acetonitrile/water mobile phase (e.g., 83:17 v/v).[8]

-

Compound Verification: Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC and mass spectrometry.

The identity and stereochemistry of this compound were established using the following key analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition (C₃₈H₆₄N₈O₁₄).

-

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and assemble the 2D structure of the molecule.

-

X-Ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional arrangement of atoms in the crystalline state, confirming the absolute stereochemistry.[1]

Biosynthesis and Mechanism of Action

The biosynthesis of this compound in S. aurantiacus is governed by the art gene cluster.[2][3] The core depsipeptide scaffold is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. Genetic and biochemical studies have confirmed that the targeted inactivation of the NRPS gene artG completely halts aurantimycin production.[3] The pathway involves the activation and sequential condensation of specific amino acid precursors by adenylation (A) domains within the NRPS machinery.[2]

This compound exhibits its potent biological effects primarily by disrupting the integrity of cell membranes. Studies have shown that aurantimycins A and B can form pores in the membranes of susceptible cells. This action disrupts critical ion gradients and leads to leakage of cellular contents, ultimately causing cell death. This membrane-targeting mechanism is consistent with its strong activity against Gram-positive bacteria, whose cell envelopes are more accessible to such lipophilic agents, and its observed cytotoxic effects on eukaryotic cells.

References

- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound | C38H64N8O14 | CID 10102093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. NP-MRD: Showing NP-Card for this compound (NP0022404) [np-mrd.org]

- 8. tandfonline.com [tandfonline.com]

Streptomyces aurantiacus: A Prolific Producer of the Potent Antibiotic Aurantimycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces aurantiacus is a species of bacteria within the genus Streptomyces, a group renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities.[1] This technical guide focuses on Streptomyces aurantiacus JA 4570 as the producing organism of Aurantimycin A, a potent depsipeptide antibiotic. Aurantimycins, including this compound, B, and C, are characterized by a hexadepsipeptide structure and exhibit significant activity against Gram-positive bacteria and cytotoxic effects against certain cancer cell lines.[2][3] This document provides a comprehensive overview of the biosynthesis of this compound, strategies for enhancing its production, and detailed experimental protocols relevant to its study and potential development.

Quantitative Data on this compound Production and Bioactivity

The effective study and potential commercialization of a natural product like this compound hinge on quantifiable metrics of its production and efficacy. The following tables summarize key quantitative data related to the production of this compound by Streptomyces aurantiacus JA 4570 and its biological activity.

| Strain | Relative this compound Production Yield | Reference |

| S. aurantiacus JA 4570 (Wild Type) | 1.0-fold | [4] |

| S. aurantiacus with artB overexpression | 1.9-fold | [4] |

| S. aurantiacus with artX overexpression | 2.0-fold | [4] |

| S. aurantiacus with artB & artX tandem overexpression | ~2.5-fold | [4][5] |

| S. aurantiacus ΔartG mutant | Production abolished | [2][4] |

Table 1: Enhancement of this compound Production through Genetic Manipulation. This table illustrates the impact of overexpressing positive regulatory genes, artB and artX, on the production of this compound. Tandem overexpression of both genes resulted in a significant, approximately 2.5-fold increase in yield compared to the wild-type strain.[4][5] Conversely, the targeted inactivation of the artG gene, a non-ribosomal peptide synthetase (NRPS) enzyme, completely halted the production of the antibiotic.[2][4]

| Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 0.013 | [4] |

| Staphylococcus aureus 285 | 0.013 | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound. This table presents the high in vitro activity of this compound against two representative Gram-positive bacteria. The low MIC values indicate potent antibacterial properties.[4]

Experimental Protocols

This section details the methodologies for key experiments involved in the study of this compound production in Streptomyces aurantiacus.

Cultivation of Streptomyces aurantiacus

-

Media: For routine growth and maintenance, Streptomyces aurantiacus can be cultured on solid agar medium or in liquid broth. A suitable medium for secondary metabolite production is essential.

-

Inoculation: Inoculate the production medium with a fresh spore suspension or a vegetative mycelial culture.

-

Incubation: Incubate the culture at 28-30°C with shaking (for liquid cultures) for a period of 5-7 days to allow for sufficient growth and production of this compound.

Genetic Manipulation of Streptomyces aurantiacus

-

Construct the Disruption Plasmid: A disruption plasmid, such as pWHU1143 for artG, is constructed. This typically involves cloning fragments of the target gene flanking a resistance cassette into a suitable vector.[4]

-

Conjugation: The disruption plasmid is introduced into Streptomyces aurantiacus from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette. This is typically done by plating on a medium containing the appropriate antibiotic.

-

Verification: Confirm the gene disruption in the selected mutants using PCR analysis with primers specific to the target gene and the resistance cassette.[4]

-

Construct the Overexpression Plasmid: The genes of interest (artB and artX) are cloned into an integrative expression vector, such as pIB139, under the control of a strong, constitutive promoter (e.g., ermEp*).[4]

-

Conjugation: The overexpression plasmid is introduced into wild-type Streptomyces aurantiacus via intergeneric conjugation.

-

Selection and Verification: Select for stable integrants using antibiotic resistance and confirm the presence of the integrated plasmid by PCR.[4]

Extraction and Analysis of this compound

-

Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium. The mycelial pellet is extracted overnight with methanol. The methanol extract is then concentrated.[4]

-

Liquid-Liquid Extraction: The concentrated extract is subjected to a two-step liquid-liquid extraction, first with n-hexane to remove nonpolar impurities, followed by extraction of the product into trichloromethane.[4]

-

HPLC Analysis: The final extract is dissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used with an isocratic elution of 80% acetonitrile in water. The detection of this compound is performed using a UV detector.[4]

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for enhancing its production.

Caption: Proposed biosynthetic pathway of this compound in S. aurantiacus.

Caption: Workflow for enhancing this compound production.

Conclusion

Streptomyces aurantiacus stands out as a valuable source of the potent antibiotic, this compound. The elucidation of its biosynthetic gene cluster and the identification of key regulatory elements have paved the way for rational strain improvement strategies. The significant increase in this compound yield through the tandem overexpression of the positive regulators artB and artX demonstrates the potential for developing a high-titer production process. Further research into optimizing fermentation conditions and exploring the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical and pharmaceutical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the study and utilization of this promising natural product.

References

- 1. Streptomyces aurantiacus - Wikipedia [en.wikipedia.org]

- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aurantimycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurantimycin A, a depsipeptide antibiotic with significant biological activities. This document details its physicochemical properties, biological functions, and the experimental methodologies used for its isolation and characterization.

Physicochemical Properties of this compound

This compound is a complex depsipeptide produced by the bacterium Streptomyces aurantiacus.[1] Its core structure is a cyclohexadepsipeptide scaffold linked to a C14 acyl side chain. The precise molecular formula and molar mass are critical data points for researchers in analytical chemistry, pharmacology, and drug development.

| Property | Value | Source |

| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [1][2][3] |

| Molar Mass | 856.972 g/mol | [1] |

| Alternate Molar Mass | 857.0 g/mol | [2] |

| Alternate Molar Mass | 856.96 g/mol | [4][5] |

| CAS Number | 162478-50-4 |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a molecule of interest for further investigation and potential therapeutic development.

-

Antibacterial Activity: It exhibits potent activity against Gram-positive bacteria.

-

Cytotoxic Effects: this compound has shown cytotoxic properties against L-929 mouse fibroblast cells.[1]

-

Anti-inflammatory Potential: There is evidence to suggest that this compound may act as a C5a antagonist, indicating potential applications in inflammatory diseases.

The antagonistic activity on the C5a receptor is of particular interest. The complement component C5a is a potent inflammatory mediator that binds to its receptor (C5aR), triggering a cascade of inflammatory responses. An antagonist like this compound can block this interaction, thereby mitigating inflammation.

Experimental Protocols

The following sections outline the general methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from Streptomyces aurantiacus is a multi-step process involving fermentation, extraction, and chromatographic purification.

-

Fermentation: Streptomyces aurantiacus is cultured in a suitable broth medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

-

Extraction: After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation. The bioactive compounds are then extracted from the mycelium using organic solvents such as ethyl acetate or methanol.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Silica Gel Chromatography: The extract is passed through a silica gel column, and fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.

-

Structural Elucidation

The determination of the complex chemical structure of this compound requires a combination of advanced spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, which is used to confirm the molecular formula. Fragmentation patterns can also give insights into the structure of the molecule.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule.

Biological Assays

-

Cytotoxicity Assay (MTT Assay with L-929 cells):

-

L-929 mouse fibroblast cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated relative to untreated control cells.

-

-

C5a Receptor Binding Assay:

-

A competitive binding assay can be employed using a labeled C5a ligand (e.g., radiolabeled or fluorescently labeled) and cells expressing the C5a receptor.

-

The cells are incubated with the labeled C5a in the presence of varying concentrations of this compound.

-

The amount of labeled C5a that binds to the receptor is measured. A decrease in the bound labeled ligand with increasing concentrations of this compound indicates competitive binding and antagonistic activity.

-

Conclusion

This compound is a promising natural product with diverse biological activities that warrant further investigation. This guide provides foundational information for researchers interested in exploring its therapeutic potential, from its basic chemical properties to the experimental approaches for its study. The detailed methodologies and conceptual frameworks presented here are intended to facilitate future research and development efforts centered on this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

Aurantimycin A: A Technical Guide to a Potent Depsipeptide Antibiotic

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Aurantimycin A is a potent depsipeptide antibiotic belonging to the azinothricin group of hexadepsipeptides.[1] First isolated from the mycelium of Streptomyces aurantiacus JA 4570, this natural product has garnered significant interest within the scientific community due to its strong activity against Gram-positive bacteria and its notable cytotoxic effects.[1] This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, biosynthesis, and relevant experimental protocols, to support ongoing research and drug development efforts.

Core Characteristics and Physicochemical Properties

This compound is distinguished by a unique C14 acyl side chain.[1][2] Its molecular formula is C38H64N8O14, with a molar mass of 856.972 g·mol−1.[3] The complex structure of this compound has been elucidated through various analytical techniques, including X-ray diffraction analysis, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1]

Biological Activity and Quantitative Data

This compound demonstrates significant efficacy against a range of Gram-positive bacteria. Furthermore, it exhibits potent cytotoxic effects against mammalian cell lines, indicating a potential for applications in oncology, though this also highlights a need for careful consideration of its therapeutic window.

Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ATCC 6633 | 0.013 | [4] |

| Staphylococcus aureus | 285 | 0.013 | [4] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Cytotoxic Activity

The cytotoxic nature of this compound has been evaluated against L-929 mouse fibroblast cells. The lethal concentration of this compound for these cells is reported to be in the range of 3 to 12 ng/mL.[4]

Mechanism of Action: Pore Formation

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane through the formation of pores. This process leads to the leakage of essential intracellular components and ultimately results in cell death.

Caption: Proposed mechanism of action for this compound.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (art) within Streptomyces aurantiacus JA 4570.[2] This cluster encodes a series of enzymes, primarily non-ribosomal peptide synthetases (NRPSs), that assemble the depsipeptide structure. The inactivation of the artG gene, which codes for an NRPS enzyme, has been shown to completely halt the production of this compound, confirming the role of this gene cluster.[2] The biosynthesis is positively regulated by the products of the artB and artX genes.[1]

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and biological activity assessment of this compound, based on standard practices for natural products from Streptomyces.

Isolation and Purification of this compound

The following protocol describes a general approach to isolate and purify this compound from a culture of S. aurantiacus.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Cultivate S. aurantiacus JA 4570 in a suitable production medium under optimal conditions to encourage the biosynthesis of this compound.

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extraction: Extract the mycelium with an appropriate organic solvent, such as ethyl acetate, to isolate the lipophilic this compound.

-

Concentration: Remove the solvent from the extract under reduced pressure to yield a crude extract.

-

Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents to separate the components.

-

Purification: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion.

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic effects of this compound can be assessed using various cell viability assays, such as the MTT assay.

MTT Assay Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., L-929) at a predetermined density and allow the cells to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that reduces cell viability by 50%.

Conclusion and Future Perspectives

This compound stands out as a depsipeptide with significant potential as an antimicrobial agent, particularly against Gram-positive pathogens. Its potent cytotoxic activity also suggests a possible role in the development of novel anticancer therapies. Further research is warranted to explore the full therapeutic potential of this compound and its analogs. This includes a more extensive evaluation of its antimicrobial spectrum, in-depth studies of its mechanism of action, and efforts to optimize its production and synthesize derivatives with improved therapeutic indices. The detailed characterization of its biosynthetic pathway opens up avenues for bioengineering to create novel and more effective depsipeptide antibiotics.

References

- 1. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aurantimycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus. It exhibits potent activity against Gram-positive bacteria and notable cytotoxicity against murine fibroblast cell lines. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its primary interaction with the cell membrane. Detailed experimental methodologies, quantitative data, and visual representations of the proposed mechanisms are presented to serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery.

Core Mechanism of Action: Membrane Permeabilization

The principal mechanism of action of this compound is the disruption of the integrity of the cell membrane through the formation of pores. This mode of action is characteristic of a class of lipopeptide antibiotics that interact with the lipid bilayer, leading to leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. The specific details of the pore structure and the precise molecular interactions with membrane components are still areas for further investigation.

Proposed Sequence of Events

The interaction of this compound with a target cell membrane is hypothesized to occur in a series of steps, beginning with binding to the membrane surface and culminating in pore formation. This process is driven by the physicochemical properties of the this compound molecule, which includes both hydrophobic and hydrophilic moieties, allowing it to insert into the lipid bilayer.

Biological Activity: Quantitative Data

This compound demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It is largely ineffective against Gram-negative bacteria and fungi. Additionally, it exhibits significant cytotoxic effects against mammalian cells.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis ATCC 6633 | 0.013 |

| Staphylococcus aureus 285 | 0.013 |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cytotoxic Concentration Range (ng/mL) |

| L-929 Mouse Fibroblast Cells | 3 - 12 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using a broth microdilution method.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: The test bacterium is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the growth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

The cytotoxic effects of this compound on L-929 mouse fibroblast cells are assessed using a cell viability assay, such as the MTT assay.

Protocol:

-

Cell Culture: L-929 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate until they reach approximately 80% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow for the conversion of MTT to formazan by viable cells.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Membrane Permeabilization Assay (Hypothetical Protocol)

Based on the findings of Grigoriev et al. (1995), a likely method to assess membrane pore formation involves monitoring the leakage of a fluorescent dye from liposomes.

Protocol:

-

Liposome Preparation: Unilamellar liposomes are prepared from a lipid mixture (e.g., phosphatidylcholine and phosphatidylglycerol) that mimics the composition of bacterial membranes. The liposomes are formed in a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein.

-

Removal of External Dye: The external, unencapsulated dye is removed by size-exclusion chromatography.

-

Leakage Assay: The liposome suspension is placed in a fluorometer, and a baseline fluorescence is recorded. This compound is then added to the suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. The formation of pores in the liposome membrane by this compound will cause the encapsulated dye to leak out, resulting in a dequenching of the dye and a subsequent increase in fluorescence.

-

Data Analysis: The percentage of dye leakage can be calculated by comparing the fluorescence signal to that of a control in which the liposomes are completely lysed with a detergent (e.g., Triton X-100).

Signaling Pathways and Downstream Effects

Currently, there is no evidence to suggest that this compound interacts with a specific intracellular signaling pathway. Its primary mechanism of action, membrane permeabilization, leads to a cascade of downstream events that are a direct consequence of the loss of membrane integrity.

The formation of pores in the cell membrane leads to:

-

Ion Dysregulation: An uncontrolled flux of ions (e.g., K+, Na+, Ca2+) across the membrane, disrupting the electrochemical gradients essential for cellular processes.

-

ATP Depletion: The leakage of ATP and the dissipation of the proton motive force, which is necessary for ATP synthesis, leads to a rapid depletion of the cell's energy stores.

-

Loss of Metabolites: Essential metabolites and building blocks for cellular processes leak out of the cell.

-

Inhibition of Macromolecular Synthesis: The lack of energy and essential precursors halts the synthesis of proteins, nucleic acids, and other macromolecules.

These events collectively lead to a cessation of cellular functions and ultimately result in cell death. Therefore, the "signaling" is a general stress response to catastrophic membrane damage rather than the modulation of a specific, regulated pathway.

Conclusion

This compound is a potent antibacterial and cytotoxic agent whose primary mechanism of action is the formation of pores in the cell membrane. This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death. The quantitative data on its biological activity highlight its efficacy against Gram-positive bacteria and its significant cytotoxicity. The experimental protocols provided herein offer a framework for the further investigation of this compound and other membrane-active antibiotics. Future research should focus on elucidating the precise structure of the pores formed by this compound and identifying the specific lipid and protein interactions that govern its membrane-disrupting activity. A deeper understanding of these mechanisms will be crucial for the potential development of this compound derivatives with improved therapeutic indices.

Aurantimycin A: A Technical Guide to its Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1] As a member of the azinothricin group of hexadepsipeptide antibiotics, it possesses a unique molecular structure characterized by a novel fourteen-carbon side chain.[2] While initially investigated for its potent activity against Gram-positive bacteria, this compound has also demonstrated significant cytotoxic effects, suggesting its potential as an antitumor agent.[2][3] This technical guide provides a comprehensive overview of the currently available data on the cytotoxic properties of this compound, including quantitative data, a detailed experimental protocol for cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Cytotoxic Data

To date, the published quantitative data on the cytotoxic effects of this compound is limited. The primary study reporting its activity utilized the L-929 mouse fibroblast cell line. The results from this study are summarized in the table below.

| Cell Line | Assay Type | Endpoint | Resulting Concentration | Citation |

| L-929 | Not specified | Lethal Concentration | 3 - 12 ng/mL | [3] |

Further research is required to determine the IC50 values of this compound across a broad range of human cancer cell lines to better understand its potency and selectivity.

Experimental Protocols

While the specific protocol used to determine the lethal concentration of this compound in L-929 cells is not detailed in the original publication, a standard and widely accepted method for assessing the cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.

MTT Assay for Cytotoxicity of this compound

1. Materials:

-

This compound

-

Target cell line (e.g., L-929, or a panel of human cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

3. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations: Workflows and Potential Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

While the specific signaling pathways affected by this compound have not yet been elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a simplified, generalized intrinsic apoptosis pathway that could be a potential mechanism of action for this compound and a target for future investigation.

Caption: A generalized intrinsic apoptosis signaling pathway, a potential mechanism for this compound's cytotoxicity.

Conclusion and Future Directions

This compound has demonstrated cytotoxic activity, although the current data is limited to a single non-cancerous cell line. This technical guide provides a foundation for researchers interested in further exploring the anticancer potential of this natural product. The provided experimental protocol for the MTT assay offers a standardized method for determining the cytotoxic profile of this compound against a panel of cancer cell lines.

Future research should focus on:

-

Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a diverse range of human cancer cell lines to identify potential tumor-specific activity.

-

Mechanism of action studies: Investigating the molecular mechanisms underlying the cytotoxic effects of this compound, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

-

In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential.

By systematically addressing these research areas, the scientific community can fully elucidate the cytotoxic properties of this compound and its potential as a novel anticancer agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Research and Publications on Aurantimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantimycin A is a depsipeptide antibiotic that has demonstrated significant activity against Gram-positive bacteria and notable cytotoxic effects. First isolated from the bacterium Streptomyces aurantiacus JA 4570, it belongs to the azinothricin group of hexadepsipeptide antibiotics. This technical guide provides an in-depth overview of the early research and publications on this compound, focusing on its discovery, isolation, structure elucidation, and initial biological evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Discovery and Isolation

Aurantimycins A, B, and C were first reported in 1995 by Gräfe and his team.[1] They were isolated from the mycelium of Streptomyces aurantiacus JA 4570.[1] The producing strain was cultivated in a suitable nutrient medium, and the aurantimycins were subsequently extracted from the mycelial cake.

Experimental Protocols

Fermentation of Streptomyces aurantiacus JA 4570:

While the exact media composition and fermentation parameters from the original publication are not fully detailed in available literature, a general approach for the cultivation of Streptomyces for secondary metabolite production is as follows:

-

Inoculum Preparation: A well-sporulated culture of S. aurantiacus JA 4570 is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to obtain a high density of vegetative mycelium.

-

Production Medium: The seed culture is then transferred to a larger volume of production medium. Typical production media for Streptomyces contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days, during which the production of this compound is monitored.

Isolation and Purification of this compound:

The following is a generalized protocol for the extraction and purification of aurantimycins from the S. aurantiacus mycelium, based on common methods for similar natural products:

-

Mycelium Harvesting: After fermentation, the mycelium is separated from the culture broth by centrifugation or filtration.

-

Extraction: The mycelial cake is extracted with an organic solvent, such as methanol or acetone, to solubilize the aurantimycins.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove polar and nonpolar impurities.

-

Chromatography: The resulting extract is further purified using a series of chromatographic techniques, which may include silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1] X-ray diffraction analysis of crystalline this compound provided the definitive three-dimensional structure.[1] High-field homo- and heteronuclear 2D NMR experiments, along with high-resolution mass spectrometry and amino acid analysis, were used to confirm the planar structure and stereochemistry of the molecule.[1] this compound is a hexadepsipeptide characterized by a novel fourteen-carbon atom side chain.[1]

Biological Activity

Early research demonstrated that this compound exhibits potent biological activity, including antibacterial and cytotoxic effects.[1]

Antibacterial Activity

This compound shows strong activity primarily against Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) for select bacteria are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 0.013 | [2] |

| Staphylococcus aureus 285 | 0.013 | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the wells of a microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Cytotoxic Activity

This compound has also been shown to possess cytotoxic effects against mammalian cell lines.[1]

| Cell Line | Effective Concentration (ng/mL) | Reference |

| L-929 Mouse Fibroblast Cells | 3 - 12 (lethal concentration range) | [2] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

The cytotoxic effects were likely evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: L-929 cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.

-

Treatment with this compound: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Mechanism of Action

Early investigations into the mechanism of action of this compound suggest that it acts by forming pores in the cell membrane.[2] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.

Proposed Mechanism of Membrane Pore Formation

The following diagram illustrates a hypothetical workflow for the investigation of membrane pore formation by this compound.

Caption: Workflow for investigating membrane pore formation.

Biosynthesis of this compound

Subsequent research has shed light on the biosynthetic pathway of this compound in S. aurantiacus. The biosynthesis is carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The following diagram outlines the key stages in the biosynthesis.

Caption: Simplified overview of this compound biosynthesis.

Conclusion

The early research on this compound laid a solid foundation for understanding its potential as an antimicrobial and cytotoxic agent. The initial studies successfully identified its producing organism, elucidated its complex chemical structure, and provided preliminary data on its biological activity and mechanism of action. This technical guide has summarized these pivotal findings and provided generalized experimental protocols to aid current and future research in the field of natural product drug discovery and development. Further investigation into the specific molecular targets and the optimization of its therapeutic properties could lead to the development of novel therapeutic agents.

References

Aurantimycin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantimycin A is a naturally occurring depsipeptide antibiotic that belongs to the azinothricin group.[1] First isolated from the bacterium Streptomyces aurantiacus JA 4570, it has garnered significant interest within the scientific community due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological mechanisms of action, and detailed experimental protocols for its isolation and characterization.

Physical and Chemical Properties

This compound is a complex cyclic hexadepsipeptide characterized by a unique C14 acyl side chain.[1][2] Its structure was elucidated through a combination of X-ray diffraction analysis, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₆₄N₈O₁₄ | [4] |

| Molecular Weight | 856.972 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, ethanol (warmed), and DMF. Soluble in a 1:1 mixture of DMSO:PBS (pH 7.2). Also reported to be soluble in water. |

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. The original characterization relied on advanced spectroscopic techniques, the raw data of which is not consistently published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was confirmed using high-field 1H and 13C NMR spectroscopy, including 2D techniques.[3] However, specific chemical shift assignments (δ in ppm) and coupling constants (J in Hz) are not detailed in the available literature.

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound have not been explicitly reported. However, based on its depsipeptide structure containing amide, ester, and hydroxyl groups, characteristic peaks would be expected in the following regions:

-

~3300 cm⁻¹: N-H stretching (amides) and O-H stretching (hydroxyls)

-

~1735 cm⁻¹: C=O stretching (esters)

-

~1650 cm⁻¹: C=O stretching (amides - Amide I band)

-

~1540 cm⁻¹: N-H bending and C-N stretching (amides - Amide II band)

UV-Vis Spectroscopy

The UV-Vis absorption spectrum for this compound is not specifically detailed. As a peptide-based molecule without extensive chromophores, it is not expected to have strong absorption in the visible region.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces aurantiacus

The following is a generalized protocol based on the original isolation methods described for Aurantimycins.[1]

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Streptomyces aurantiacus JA 4570 is cultured in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelium is then extracted with an organic solvent mixture such as acetone/methanol. The supernatant can be separately extracted with a solvent like ethyl acetate.

-

Purification: The crude extracts are concentrated under reduced pressure. The resulting residue is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Crystallization and Characterization: The purified this compound is crystallized. The structure and purity are then confirmed using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound exhibits potent biological activity, primarily against Gram-positive bacteria and also demonstrates cytotoxic effects against certain cell lines.[1][2] Its mechanisms of action are believed to involve membrane disruption and modulation of the immune response.

Membrane Pore Formation

One of the key antibacterial mechanisms of this compound is its ability to form pores in the cell membranes of susceptible bacteria. This action is characteristic of many cyclic lipopeptides.[5] The lipophilic acyl side chain of this compound is thought to insert into the bacterial membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Proposed Mechanism of Pore Formation by this compound

Caption: Hypothesized mechanism of membrane pore formation by this compound.

C5a Receptor Antagonism

This compound has been identified as an antagonist of the complement C5a receptor (C5aR).[6] The C5a receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response. By blocking the binding of the potent anaphylatoxin C5a to its receptor, this compound can modulate inflammatory signaling pathways.

Simplified C5a Receptor Signaling and Antagonism by this compound

Caption: this compound as an antagonist of the C5a receptor signaling pathway.

Conclusion

This compound remains a molecule of significant interest for its potent antimicrobial and immunomodulatory activities. While its fundamental physical and chemical properties have been established, further research is needed to fully elucidate its detailed spectral characteristics and the precise molecular interactions that govern its biological functions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this promising depsipeptide.

References

- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Basis for Antimicrobial Activity of Pore-Forming Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to Aurantimycin A and its Classification within the Azinothricin Group of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aurantimycin A, a potent depsipeptide antibiotic, and its classification within the broader azinothricin group. This document details its discovery, chemical structure, biological activity, and mechanism of action. A comparative analysis of its antimicrobial potency is presented alongside other members of the azinothricin family. Furthermore, this guide outlines the key experimental protocols for the isolation, characterization, and activity assessment of these compounds, and provides visual representations of its structural classification and proposed mechanism of action to facilitate a deeper understanding for research and drug development professionals.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The azinothricin group of hexadepsipeptide antibiotics, produced by various Streptomyces species, represents a promising class of natural products with significant biological activity. This compound, isolated from Streptomyces aurantiacus, is a notable member of this family, exhibiting potent activity against Gram-positive bacteria and cytotoxic effects against certain cancer cell lines.[1] This guide aims to provide a detailed technical resource on this compound, focusing on its classification, properties, and the methodologies central to its study.

The Azinothricin Group of Antibiotics

The azinothricin group is a family of cyclic hexadepsipeptide antibiotics characterized by a core 19-membered ring structure. This ring is composed of six amino acid residues and includes at least one ester linkage, classifying them as depsipeptides. A key distinguishing feature of this group is the presence of a long-chain acyl side group attached to the peptide core. The length and structure of this acyl chain can vary among different members of the family, contributing to their diverse biological activities.

Defining Structural Characteristics

The defining structural features of the azinothricin group include:

-

A 19-membered Cyclodepsipeptide Core: This macrocyclic structure is formed by six amino acid residues linked by both amide and ester bonds.

-

Unusual Amino Acids: The peptide core often contains non-proteinogenic or modified amino acids.

-

Acyl Side Chain: A long carbon chain is attached to the peptide core, with variations in length and functionality among different members. For instance, this compound possesses a C14 side chain, while the namesake of the group, Azinothricin, has a C21 side chain.[1][2]

This compound: A Key Member of the Azinothricin Group

This compound was first isolated from the mycelium of Streptomyces aurantiacus JA 4570.[1] It is a depsipeptide antibiotic with the molecular formula C₃₈H₆₄N₈O₁₄.[3] Along with its congeners, Aurantimycin B and C, it is recognized as a new representative of the azinothricin group of antibiotics.[1]

Chemical Structure

The chemical structure of this compound was elucidated using a combination of X-ray diffraction analysis of its crystalline form, high-field homo- and heteronuclear 2D NMR experiments, and high-resolution mass spectrometry.[1]

Biological Activity

This compound demonstrates potent biological activity, primarily against Gram-positive bacteria. It also exhibits significant cytotoxic effects against L-929 mouse fibroblast cells.[1]

Data Presentation: Antimicrobial and Cytotoxic Activity

The following table summarizes the available quantitative data on the biological activity of this compound and provides qualitative information for Azinothricin.

| Compound | Organism/Cell Line | Activity Type | Value | Reference |

| This compound | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] |

| Staphylococcus aureus 285 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] | |

| L-929 mouse fibroblast cells | Cytotoxicity (IC₅₀) | 3 - 12 ng/mL | [4] | |

| Azinothricin | Gram-positive microorganisms | Antimicrobial Activity | Primarily active | [2] |

Experimental Protocols

This section details the general methodologies for key experiments cited in the study of this compound and other azinothricin antibiotics.

Isolation of Aurantimycins

The isolation of Aurantimycins A, B, and C from Streptomyces aurantiacus JA 4570 involves the following general steps:

-

Fermentation: Culturing of S. aurantiacus in a suitable nutrient medium to promote the production of the antibiotics.

-

Mycelium Extraction: Separation of the mycelium from the culture broth, followed by extraction with an organic solvent (e.g., methanol).

-

Solvent Partitioning: Partitioning of the crude extract between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatography: Purification of the target compounds using various chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic and analytical techniques:

-

X-ray Diffraction Analysis: Single crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of the antibiotic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are used to determine the accurate molecular weight and elemental composition of the compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a common technique:

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.

Visualizations

Classification of this compound within the Azinothricin Group

Caption: Hierarchical classification of this compound within the azinothricin group.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound via membrane pore formation.

Conclusion

This compound stands out as a potent member of the azinothricin group of antibiotics, with a well-defined structure and significant activity against Gram-positive bacteria. Its classification is firmly based on its characteristic 19-membered hexadepsipeptide core and a C14 acyl side chain. The mechanism of action, involving the formation of pores in the bacterial cell membrane, presents a promising avenue for combating drug-resistant pathogens. This technical guide provides a foundational resource for researchers and professionals in drug development, offering key data, experimental protocols, and visual models to aid in the further investigation and potential therapeutic application of this compound and related compounds. Further research is warranted to explore the full therapeutic potential of this fascinating class of antibiotics.

References

The Biological Activity of Aurantimycin A and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantimycin A is a depsipeptide antibiotic produced by the bacterium Streptomyces aurantiacus.[1][2] It belongs to the azinothricin group of hexadepsipeptide antibiotics and is characterized by a unique C14 acyl side chain.[1][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, which include strong antibacterial effects against Gram-positive bacteria and notable cytotoxic effects against mammalian cell lines.[1][4] This technical guide provides a comprehensive overview of the biological activity of this compound and its known derivatives, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Biological Activity of this compound and Its Derivatives

This compound demonstrates a significant and potent biological profile. Its activity is most pronounced against Gram-positive bacteria, while Gram-negative bacteria and fungi are not susceptible.[4] Furthermore, it exhibits cytotoxic properties, indicating its potential as an anti-tumor agent.[4]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Compound | Organism/Cell Line | Assay Type | Activity | Reference |

| This compound | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] |

| Staphylococcus aureus 285 | Minimum Inhibitory Concentration (MIC) | 0.013 µg/mL | [4] | |

| L-929 mouse fibroblast cells | Cytotoxicity | 3 to 12 ng/mL (lethal concentration) | [4] |

Mechanism of Action

The primary mechanism of antibacterial action for this compound is believed to be the formation of pores in the bacterial cell membrane.[4] This disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately, cell death. This mode of action is consistent with its potent activity against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

The cytotoxic effects of this compound on mammalian cells are also significant, however, the specific signaling pathways involved in this compound-induced cell death have not been elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound. These are generalized protocols that can be adapted for specific experimental needs.

Minimum Inhibitory Concentration (MIC) Assay for Bacillus subtilis

This protocol is based on the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacillus subtilis (e.g., ATCC 6633) culture

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a fresh overnight culture of Bacillus subtilis in MHB.

-

Dilute the bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Optionally, the optical density at 600 nm (OD600) can be measured using a spectrophotometer to quantify bacterial growth.

Cytotoxicity Assay on L-929 Mouse Fibroblast Cells

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

-

L-929 mouse fibroblast cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed L-929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in DMEM with 10% FBS.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells in medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general protocol for the analysis of a lipophilic peptide antibiotic like this compound. The specific conditions may need to be optimized.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

This compound standard

-

Sample extract containing this compound

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample extract by dissolving it in a suitable solvent (e.g., methanol).

-

Inject the standard and the sample onto the HPLC system.

-

Run a gradient elution program, for example, from 5% B to 95% B over 30 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 214 nm for peptide bonds).

-

Identify and quantify the this compound peak in the sample by comparing its retention time and peak area with the standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The following diagram illustrates the proposed assembly line for the synthesis of the this compound backbone.

Caption: Proposed biosynthetic pathway of this compound.

Proposed Antibacterial Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria.

Caption: Proposed mechanism of this compound antibacterial activity.

References

- 1. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]